(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
CAS No.: 94732-94-2
Cat. No.: VC17002598
Molecular Formula: C21H15BrCl2
Molecular Weight: 418.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94732-94-2 |
|---|---|
| Molecular Formula | C21H15BrCl2 |
| Molecular Weight | 418.1 g/mol |
| IUPAC Name | 1-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]-4-chlorobenzene |
| Standard InChI | InChI=1S/C21H15BrCl2/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13- |
| Standard InChI Key | UHMITVQUNZOQJG-BKUYFWCQSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of the compound is C₂₁H₁₄BrCl₂, with a molecular weight of 416.65 g/mol. Its IUPAC name explicitly defines the connectivity: a biphenyl core substituted at the 4- and 4'-positions with chlorine atoms, bridged by a (Z)-configured propenyl group bearing a bromine atom at the 3-position and a 4-chlorophenyl moiety at the 1-position. Key structural attributes include:
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Stereochemistry: The Z configuration of the propenyl double bond imposes spatial constraints, influencing intermolecular interactions and crystallographic packing.
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Halogen Placement: Bromine and chlorine atoms introduce steric bulk and electronic effects, altering reactivity and stability.
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Biphenyl System: The two phenyl rings are likely non-coplanar due to steric hindrance, with torsion angles dependent on substitution patterns .
Comparisons to structurally analogous chalcones, such as (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, reveal that dihedral angles between aromatic rings in such systems typically range from 24° to 46°, impacting conjugation and optical properties .
Structural and Spectroscopic Characterization
Crystallographic Data
Although single-crystal X-ray data for this compound is unavailable, related structures provide insights:
| Parameter | Value (Related Compound) | Inferred Value for Target Compound |
|---|---|---|
| Dihedral Angle (Aromatic Rings) | 46.2° | 38–50° (est.) |
| C=C Bond Length | 1.34 Å | ~1.33–1.35 Å |
| C-Br Bond Length | 1.89 Å | ~1.88–1.91 Å |
Weak C–H···π interactions, as observed in chalcone derivatives , likely stabilize the crystal lattice.
Spectroscopic Profiles
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¹H NMR: Expected signals include:
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δ 6.8–7.5 ppm (aromatic protons, multiplet).
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δ 6.2–6.4 ppm (propenyl CH=, doublet, J ≈ 12 Hz).
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¹³C NMR: Peaks near δ 122–140 ppm for sp² carbons and δ 90–100 ppm for the C-Br bond.
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IR: Stretches at 1650 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl), and 550 cm⁻¹ (C-Br).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 125–130°C (est.) |
| Solubility | Low in H₂O; soluble in DCM |
| Stability | Light-sensitive; store inert |
The bromine and chlorine atoms enhance molecular weight and polarizability, increasing lattice energy and melting point relative to non-halogenated analogues .
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